6-chloro-N-(4-fluoro-3-nitrophenyl)-5-methylpyridine-3-sulfonamide
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Overview
Description
6-chloro-N-(4-fluoro-3-nitrophenyl)-5-methylpyridine-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-fluoro-3-nitrophenyl)-5-methylpyridine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Nitration: Introduction of the nitro group to the phenyl ring.
Halogenation: Introduction of the chloro and fluoro groups.
Sulfonation: Formation of the sulfonamide moiety.
Coupling: Coupling of the substituted phenyl ring with the pyridine ring.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, halogenating agents for halogenation, and sulfonating agents for sulfonation. The final coupling step often involves the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(4-fluoro-3-nitrophenyl)-5-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfonamide group to sulfone.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogen substitution reactions on the phenyl or pyridine rings.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly performed using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Halogen substitution reactions often require nucleophilic reagents and specific solvents to facilitate the reaction.
Major Products
Scientific Research Applications
6-chloro-N-(4-fluoro-3-nitrophenyl)-5-methylpyridine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial agent due to its sulfonamide moiety.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-fluoro-3-nitrophenyl)-5-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain bacterial enzymes, leading to the disruption of essential metabolic processes and ultimately causing bacterial cell death. The presence of the chloro, fluoro, and nitro groups may enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but lacking the additional substituents.
Sulfamethoxazole: Another sulfonamide with a broader spectrum of activity.
6-chloro-N-(4-fluoro-3-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide: A structurally related compound with different functional groups.
Uniqueness
6-chloro-N-(4-fluoro-3-nitrophenyl)-5-methylpyridine-3-sulfonamide is unique due to its specific combination of substituents, which may confer enhanced biological activity and specificity compared to other sulfonamides. Its complex structure allows for a diverse range of chemical modifications, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
6-chloro-N-(4-fluoro-3-nitrophenyl)-5-methylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3O4S/c1-7-4-9(6-15-12(7)13)22(20,21)16-8-2-3-10(14)11(5-8)17(18)19/h2-6,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRCVHBERJRKRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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